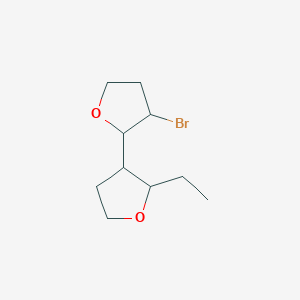
3-Bromo-2'-ethyl-2,3'-bioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2’-ethyl-2,3’-bioxolane is a chemical compound with the molecular formula C5H9BrO2. It is a cyclic ether derivative with a dioxolane ring, making it a valuable building block in organic synthesis and the polymer industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-ethyl-2,3’-bioxolane typically involves the reaction of 2-bromoethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2’-ethyl-2,3’-bioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate more efficient catalysts and purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-ethyl-2,3’-bioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium aluminum hydride.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate, osmium tetroxide, and lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted dioxolanes, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene.
Oxidation and Reduction: Products include oxidized or reduced forms of the dioxolane ring.
Scientific Research Applications
3-Bromo-2’-ethyl-2,3’-bioxolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules.
Polymer Industry: The compound is utilized in the production of polymers and copolymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical intermediates.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-ethyl-2,3’-bioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products . The dioxolane ring provides stability and resistance to hydrolysis, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A closely related compound with similar reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in similar synthetic applications.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity due to the absence of a bromine atom.
Uniqueness
3-Bromo-2’-ethyl-2,3’-bioxolane is unique due to its combination of a bromine atom and a dioxolane ring, which imparts specific reactivity and stability. This makes it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
138610-22-7 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-bromo-2-(2-ethyloxolan-3-yl)oxolane |
InChI |
InChI=1S/C10H17BrO2/c1-2-9-7(3-5-12-9)10-8(11)4-6-13-10/h7-10H,2-6H2,1H3 |
InChI Key |
QDYAIGKVYXFZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCO1)C2C(CCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


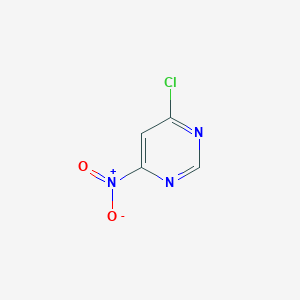
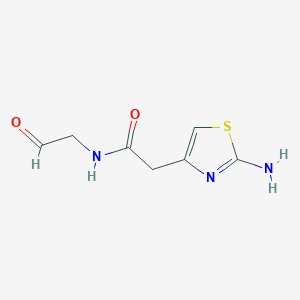
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
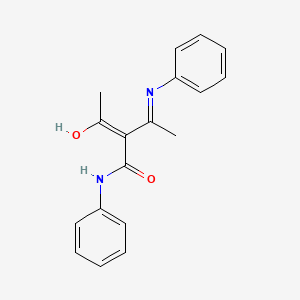

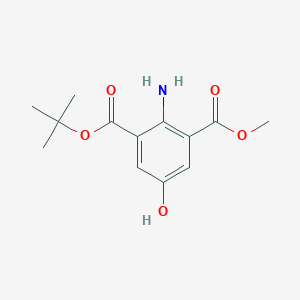
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)


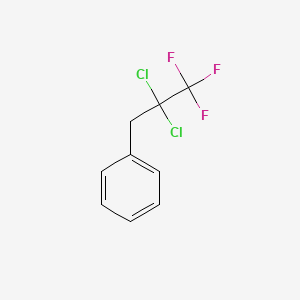
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
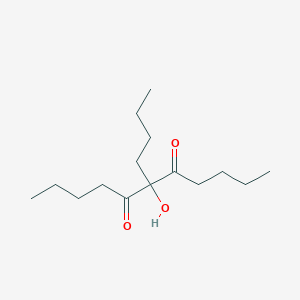
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)

